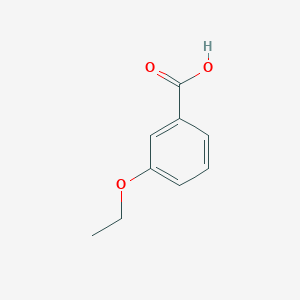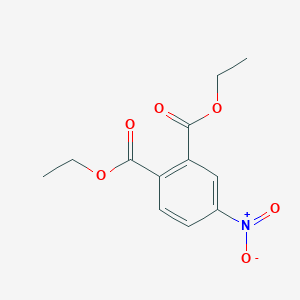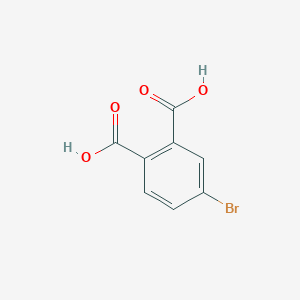
4-Bromophthalsäure
Übersicht
Beschreibung
4-Bromophthalic acid is an important chemical intermediate, widely used in various fields such as dyestuff and polymer industry . It has a molecular formula of C8H5BrO4 and a molecular weight of 245.03 g/mol .
Synthesis Analysis
The synthesis of 4-Bromophthalic acid involves taking phthalic anhydride, sodium hydroxide, and sodium bromide as raw materials. The phthalic anhydride and sodium hydroxide are mixed evenly, and under ultrasonic conditions, a sodium hypochlorite water solution is added for the reaction. The pH value of the reaction liquor is controlled to obtain the target product .Molecular Structure Analysis
The IUPAC name of 4-Bromophthalic acid is 4-bromophthalic acid. The InChI code isInChI=1S/C8H5BrO4/c9-4-1-2-5 (7 (10)11)6 (3-4)8 (12)13/h1-3H, (H,10,11) (H,12,13) . The Canonical SMILES is C1=CC (=C (C=C1Br)C (=O)O)C (=O)O . Chemical Reactions Analysis
The preparation method of 4-Bromophthalic acid involves a reaction under ultrasonic conditions. The reaction is slow and easy to control, making the 4-Bromophthalic acid high in yield and stable in quality .Physical And Chemical Properties Analysis
4-Bromophthalic acid has a molecular weight of 245.03 g/mol. It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 2 . The Exact Mass is 243.93712 g/mol .Wissenschaftliche Forschungsanwendungen
Synthese von Tyrian Purpur
4-Bromophthalsäure: ist ein Vorläufer bei der Synthese von Tyrian Purpur (6,6′-Dibromindigo), einem historisch bedeutsamen Farbstoff. Die Synthese beinhaltet die oxidative Kupplung eines 6-Bromindol-Derivats, das oft in situ aus this compound erzeugt wird . Dieser Prozess spiegelt die Nützlichkeit der Verbindung bei der Nachbildung alter Farbstoffe für kulturhistorische Studien wider.
Zwischenprodukt der organischen Synthese
Als Zwischenprodukt in der organischen Synthese kann This compound zur Herstellung verschiedener bromierter aromatischer Verbindungen verwendet werden. Diese Verbindungen sind in der pharmazeutischen Forschung und Entwicklung wertvoll, insbesondere zur Herstellung von Molekülen mit erhöhter biologischer Aktivität aufgrund des Vorhandenseins von Bromatomen .
Materialwissenschaften
In den Materialwissenschaften dient This compound als Baustein für die Entwicklung neuer Polymere und Copolymere. Ihre Bromgruppe ermöglicht eine weitere Funktionalisierung, was zu Materialien mit möglichen Anwendungen in Elektronik, Beschichtungen und Flammschutzmitteln führt .
Analytische Chemie
This compound: kann als Standard oder Reagenz in analytischen chemischen Verfahren eingesetzt werden. Sie ist besonders nützlich bei der Kalibrierung von Instrumenten für den bromspezifischen Nachweis und die Quantifizierung, was die Analyse verschiedener bromierter Verbindungen unterstützt .
Medizinische Chemie
In der medizinischen Chemie wird This compound auf ihr Potenzial zur Synthese neuartiger Therapeutika untersucht. Das Bromatom in der Verbindung kann strategisch ersetzt oder modifiziert werden, um neue Medikamente mit den gewünschten pharmakologischen Eigenschaften zu erzeugen .
Katalyse
Die Verbindung kann als Katalysator oder Katalysatorvorläufer in bestimmten chemischen Reaktionen fungieren. Ihre Rolle in der Katalyse ist entscheidend für die Entwicklung effizienterer und nachhaltigerer chemischer Prozesse .
Umweltstudien
This compound: wird in Umweltstudien verwendet, um das Verhalten bromierter aromatischer Verbindungen zu verstehen. Sie hilft bei der Bewertung der Umweltauswirkungen und Abbauwege dieser Verbindungen .
Photovoltaikforschung
Schließlich wird in der Photovoltaikforschung This compound auf ihre Verwendung bei der Entwicklung organischer Photovoltaikzellen untersucht. Die bromierten Phthalsäurederivate können zur Herstellung von lichtabsorbierenden Schichten verwendet werden, was zum Fortschritt der Solarenergietechnologien beiträgt .
Safety and Hazards
Zukünftige Richtungen
The preparation method of 4-Bromophthalic acid has been improved to meet green and environment-friendly demands. The method avoids the use of high-toxicity and volatile high-price bromine, and the utilization rate of bromine can achieve more than 90% . This method is suitable for industrial production .
Wirkmechanismus
Biochemical Pathways
Phthalates, a related class of compounds, are known to disrupt the endocrine system, affecting reproductive health and physical development
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Bromophthalic acid is currently lacking in the literature . Understanding these properties is crucial for assessing the bioavailability of the compound. Future studies should focus on this aspect.
Biochemische Analyse
Cellular Effects
The effects of 4-Bromophthalic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Bromophthalic acid has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
At the molecular level, 4-Bromophthalic acid exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For example, 4-Bromophthalic acid can inhibit the activity of certain dehydrogenases by binding to their active sites, thereby preventing the conversion of substrates to products. This inhibition can lead to changes in gene expression and cellular metabolism, as the cell attempts to compensate for the disrupted enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromophthalic acid can change over time due to its stability and degradation. Studies have shown that 4-Bromophthalic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperature or extreme pH. Long-term exposure to 4-Bromophthalic acid can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic flux .
Dosage Effects in Animal Models
The effects of 4-Bromophthalic acid vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolism and potential toxicity. Studies in animal models have shown that high doses of 4-Bromophthalic acid can cause adverse effects such as liver damage and oxidative stress. These findings highlight the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
4-Bromophthalic acid is involved in several metabolic pathways, including those related to the degradation of aromatic compounds. It interacts with enzymes such as monooxygenases and dioxygenases, which catalyze the breakdown of aromatic rings. These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 4-Bromophthalic acid is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of 4-Bromophthalic acid across cellular membranes, ensuring its proper localization and accumulation. The distribution of 4-Bromophthalic acid within cells can affect its activity and function, as it may be sequestered in specific compartments or organelles .
Eigenschaften
IUPAC Name |
4-bromophthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO4/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXKGUVDIORSED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00219973 | |
| Record name | 4-Bromophthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00219973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6968-28-1 | |
| Record name | 4-Bromophthalic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6968-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromophthalic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006968281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6968-28-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20682 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Bromophthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00219973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromophthalic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.440 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Bromophthalic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DX3373TJ24 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




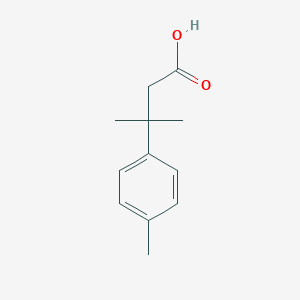
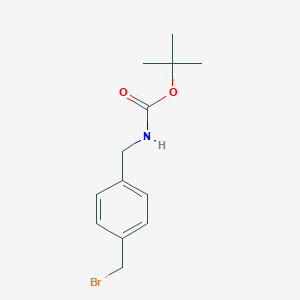
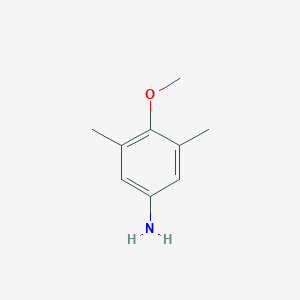
![Formamide, N-[4-(dimethylamino)phenyl]-](/img/structure/B181748.png)
![Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B181749.png)
